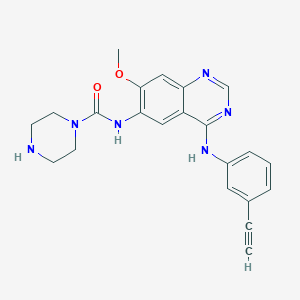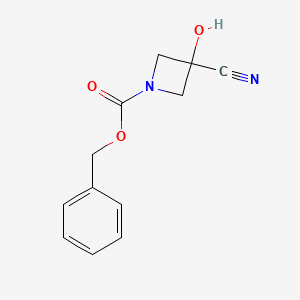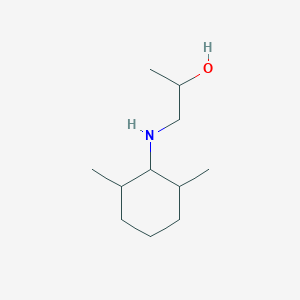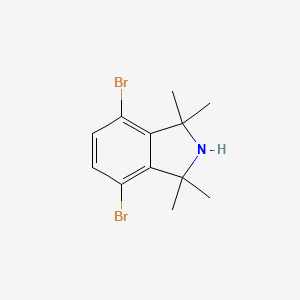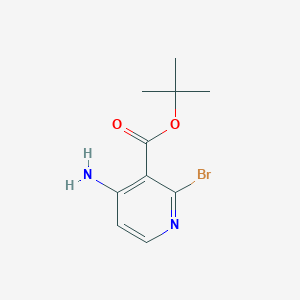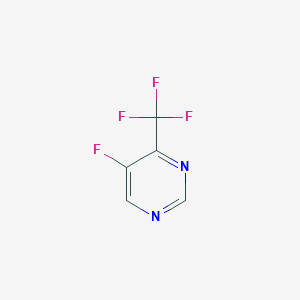
5-Fluoro-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoro-4-(trifluoromethyl)pyrimidine involves the use of fluorinating agents. For instance, the reaction of 4-(trifluoromethyl)pyrimidine with a fluorinating agent like Selectfluor can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive and sometimes hazardous fluorinating agents. The use of continuous flow reactors can enhance the safety and efficiency of these processes by providing better control over reaction conditions and minimizing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents into the pyrimidine ring.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane (DCM), ethanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while coupling reactions can introduce aryl or alkyl groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)pyrimidine involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This interference can inhibit the activity of enzymes such as thymidylate synthase and DNA topoisomerase, leading to the disruption of DNA synthesis and cell division . The compound’s high electronegativity and strong C-F bonds contribute to its unique biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that also incorporates fluorine into the pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with applications in pharmaceuticals.
4-(Trifluoromethyl)pyridine: A related compound used in various chemical syntheses.
Uniqueness
5-Fluoro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these groups makes it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C5H2F4N2 |
|---|---|
Molekulargewicht |
166.08 g/mol |
IUPAC-Name |
5-fluoro-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F4N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H |
InChI-Schlüssel |
QZBWVWBMBWYOBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
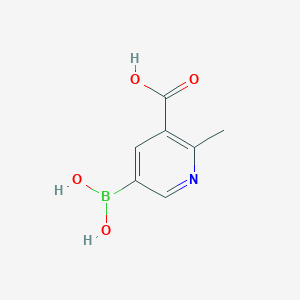

![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)

